

BFH772: A Technical Guide to its Interaction with VEGFR2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BFH772 is a potent and selective, orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[1][2][3] It has demonstrated significant anti-angiogenic and antitumor activity in preclinical models. This technical guide provides a comprehensive overview of the binding characteristics of BFH772 to VEGFR2, including its inhibitory activity and the downstream signaling consequences of this interaction. Due to the limited availability of public data, this guide will focus on the well-documented inhibitory concentration (IC50) values and provide a representative experimental protocol for its determination. Direct binding affinity (Kd) and kinetic parameters (kon, koff) for BFH772 are not extensively reported in publicly accessible literature.

BFH772 and VEGFR2 Interaction: Quantitative Analysis

The interaction between **BFH772** and VEGFR2 is primarily characterized by its potent inhibitory effect on the kinase activity of the receptor. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of this activity.



Parameter	Value	Assay Type	Reference
IC50 vs. VEGFR2	3 nM	Cell-free kinase assay	[1][2][4]
IC50 vs. VEGFR2	4.6 ± 0.6 nM	CHO cells	[2]
IC50 vs. VEGFR2	3 nM	HUVEC cells	[2]

BFH772 also exhibits selectivity for VEGFR2 over other related kinases, although it does show some activity against B-RAF, RET, and TIE-2 at higher concentrations.[1][2]

Kinase	IC50	Selectivity (fold vs. VEGFR2)	Reference
VEGFR2	3 nM	1	[1][2]
B-RAF	>120 nM	>40	[1][2]
RET	>120 nM	>40	[1][2]
TIE-2	>120 nM	>40	[1][2]
FLK-1	>1500 nM	>500	[1][4]
FLT-1	>1500 nM	>500	[1][4]
FLT-4	>1500 nM	>500	[1][4]

Experimental Protocols Determination of VEGFR2 Kinase Inhibition (IC50)

The following is a representative protocol for a biochemical kinase assay to determine the IC50 of an inhibitor like **BFH772** against VEGFR2. This protocol is based on commonly used methods for measuring kinase activity.

Objective: To measure the concentration of **BFH772** required to inhibit 50% of the enzymatic activity of recombinant human VEGFR2 kinase.

Materials:



- Recombinant human VEGFR2 kinase domain
- Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
- Adenosine triphosphate (ATP)
- **BFH772** (or other test inhibitor)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., an antibody specific for the phosphorylated substrate, coupled to a reporter enzyme like HRP)
- 96-well microplate
- Microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **BFH772** in the kinase reaction buffer.
- Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the recombinant VEGFR2 kinase, and the serially diluted BFH772.
- Initiation of Reaction: Add ATP and the kinase substrate to each well to start the kinase reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Detection: Stop the reaction and add the detection antibody that recognizes the phosphorylated substrate.
- Signal Measurement: After another incubation period, add a chemiluminescent or colorimetric substrate for the reporter enzyme and measure the signal using a microplate reader.

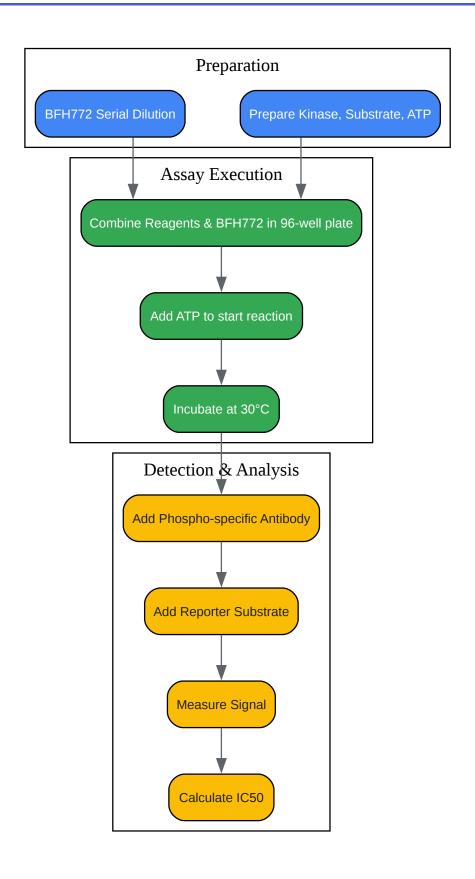






 Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of BFH772. Plot the percentage of inhibition against the logarithm of the BFH772 concentration to determine the IC50 value.





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IC50 Determination Workflow

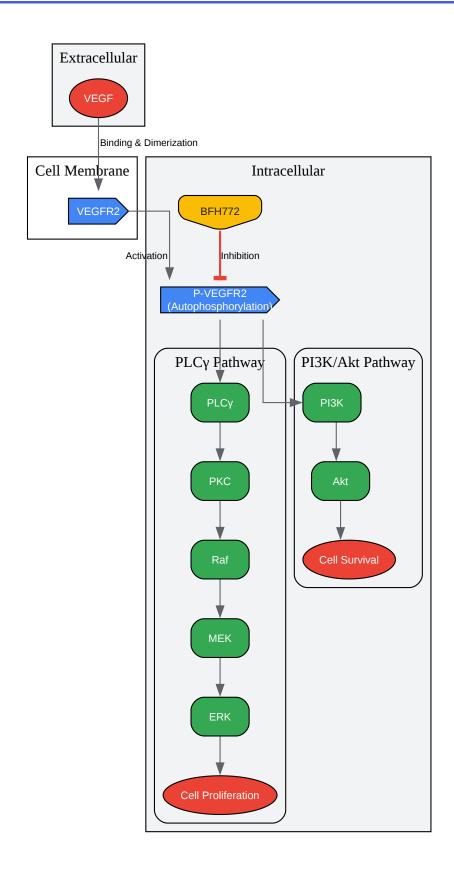


VEGFR2 Signaling Pathway and Inhibition by **BFH772**

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival.

BFH772, as a VEGFR2 kinase inhibitor, blocks the autophosphorylation of the receptor, thereby preventing the activation of these downstream signaling pathways.





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VEGFR2 Signaling and BFH772 Inhibition



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